4-methylnaphthalene-1-sulfonyl Chloride
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Overview
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds involves reactions that are foundational for creating a variety of chemical structures, including 4-methylnaphthalene-1-sulfonyl chloride derivatives. For example, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide from the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine demonstrates the process of forming sulfonamide compounds, which is relevant to understanding the synthesis pathways of 4-methylnaphthalene-1-sulfonyl chloride derivatives (Sarojini et al., 2012).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds like 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide has been characterized using various techniques such as FTIR, NMR, X-ray diffraction, and DFT studies. These studies provide insights into the bond lengths, angles, and overall geometry of the molecule, which are crucial for understanding the molecular structure of 4-methylnaphthalene-1-sulfonyl chloride and its derivatives. The detailed molecular geometry and vibrational frequencies obtained from these analyses contribute to a deeper understanding of the compound's structure (Sarojini et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving 4-methylnaphthalene-1-sulfonyl chloride and its derivatives include substitution and addition reactions. Studies on similar compounds illustrate the reactivity and the types of products formed when these compounds undergo chemical reactions. For example, the chlorination of naphthalene and its derivatives with sulphuryl chloride demonstrates the electrophilic behavior of sulphuryl chloride, which is relevant for understanding the reactivity of 4-methylnaphthalene-1-sulfonyl chloride (Mare & Suzuki, 1967).
Physical Properties Analysis
The physical properties of 4-methylnaphthalene-1-sulfonyl chloride derivatives, such as solubility, melting point, and boiling point, are influenced by the molecular structure and the presence of functional groups. Studies on similar compounds can provide comparative data to predict the physical properties of 4-methylnaphthalene-1-sulfonyl chloride.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with various reagents, and stability under different conditions, are essential for understanding how 4-methylnaphthalene-1-sulfonyl chloride behaves in chemical processes. Investigations into related compounds' reactivity, such as the synthesis and reactions of sulfonamide derivatives, offer valuable insights into the chemical properties of 4-methylnaphthalene-1-sulfonyl chloride (Sarojini et al., 2012).
Scientific Research Applications
- It has a CAS Number of 10447-11-7 .
- Its molecular weight is 240.71 .
- It’s typically stored at ambient temperature .
- It’s a solid at room temperature .
In terms of safety, it’s classified as dangerous with hazard statement H314, which means it causes severe skin burns and eye damage .
Sulfonyl chlorides, such as 4-methylnaphthalene-1-sulfonyl Chloride, are often used in Electrophilic Aromatic Substitution reactions, a common procedure in organic chemistry . In these reactions, the sulfonyl chloride group can be introduced into the aromatic ring, and then further manipulated or replaced with other groups .
This procedure has an advantage over direct sulfonation in that sulfonyl chlorides usually are soluble in organic solvents and may be easily separated from the reaction mixture. Also, the sulfonyl chloride is a more useful intermediate than the sulfonic acid, but can be converted to the acid by hydrolysis if desired .
Safety And Hazards
properties
IUPAC Name |
4-methylnaphthalene-1-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2S/c1-8-6-7-11(15(12,13)14)10-5-3-2-4-9(8)10/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEBLSWMOQCGTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384185 |
Source
|
Record name | 4-methylnaphthalene-1-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methylnaphthalene-1-sulfonyl Chloride | |
CAS RN |
10447-11-7 |
Source
|
Record name | 4-Methyl-1-naphthalenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10447-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-methylnaphthalene-1-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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